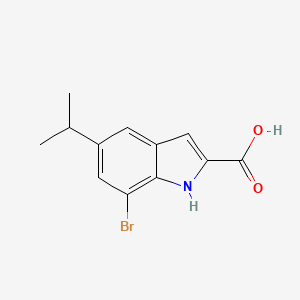

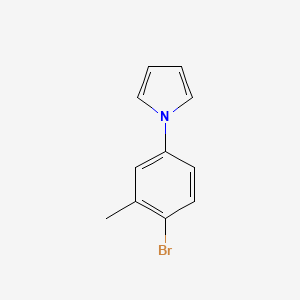

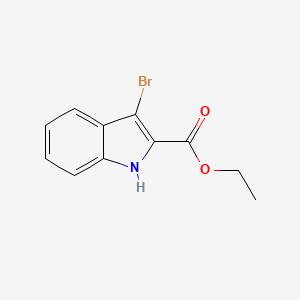

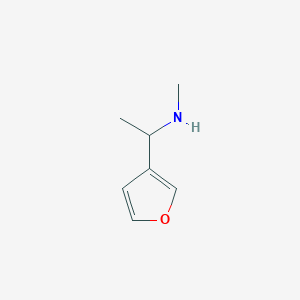

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(furan-2-ylmethyl)-2-methylpropan-1-amine” is a chemical compound that belongs to the class of furanic oxygenates . These are well-known platform molecules derived from lignocellulosic biomass .

Synthesis Analysis

The synthesis of compounds similar to “N-(furan-2-ylmethyl)-2-methylpropan-1-amine” has been reported in the literature. For instance, N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out under mild synthetic conditions supported by microwave radiation .Aplicaciones Científicas De Investigación

Synthesis of Metal Complexes

- Scientific Field: Chemistry

- Application Summary: The compound N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized and used to create metal complexes with Cu (II), Co (II), Ni (II), and Zn (II) acetates .

- Methods of Application: The ligand was reacted with the metal acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L). The ligand chelated to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

- Results: The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .

Synthesis of Useful Amines from Biomass-Based Furan Compounds

- Scientific Field: Green Chemistry

- Application Summary: Bio-based furanic oxygenates can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

- Methods of Application: In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .

- Results: The use of ethyl acetate as a solvent inhibited the formation of a tertiary amine by-product. The synergistic effect of the metal center and acidic sites exerted a significant influence on the reaction .

Anticancer Agents Targeting the Epidemal Growth Factor Receptor (EGFR)

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the EGFR .

- Methods of Application: The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

- Results: The results of this study are not specified in the source .

Synthesis of Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: N-(Furan-2-ylmethyl)-cyanoacetamide has been used in the synthesis of novel antimicrobial agents encompassing furan, pyridine, chromene, and chromenopyridine moieties .

- Methods of Application: The specific methods of application and experimental procedures are not specified in the source .

- Results: The results of this study are not specified in the source .

Synthesis of Metal Complexes

- Scientific Field: Chemistry

- Application Summary: The compound N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide was synthesized and used to create metal complexes with Cu (II), Co (II), Ni (II), and Zn (II) acetates .

- Methods of Application: The ligand was reacted with the metal acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L). The ligand chelated to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

- Results: The ligand and Ni (II) complex exhibited the highest and lowest values of HOMO, LUMO energies and HOMO-LUMO energy gap, respectively. The ligand was found to be more potent than the metal complexes in in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines .

Anticancer Agents Targeting the Epidemal Growth Factor Receptor (EGFR)

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the EGFR .

- Methods of Application: The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

- Results: The results of this study are not specified in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSHFBNCIZSCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406017 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

CAS RN |

58924-66-6 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)